(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ajacine is typically isolated from natural sources rather than synthesized through chemical routes. The isolation process involves extraction from plants, followed by purification steps such as chromatography .
Industrial Production Methods
Industrial production of Ajacine is not common due to its natural origin and the complexity of its structure. Most of the available Ajacine is obtained through extraction from plants that naturally produce this compound .
Chemical Reactions Analysis
Types of Reactions
Ajacine undergoes various chemical reactions, including:
Oxidation: Ajacine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Ajacine.
Substitution: Substitution reactions can occur at various positions on the Ajacine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Ajacine has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control.
Mechanism of Action
Ajacine exerts its effects through interactions with various molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context in which Ajacine is studied .
Comparison with Similar Compounds
Similar Compounds
Ajacine is structurally related to other alkaloids such as:
- Isolappaconitine
- 9-Deoxylappaconotine
- Lycaconitine
- Puberaconitine
- Lycoctonine
- Ranaconitine
- Septentriodine
Uniqueness
Ajacine is unique due to its specific stereochemistry and the presence of multiple functional groups that contribute to its diverse biological activities. Its complex structure makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C34H48N2O9 |
---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate |
InChI |
InChI=1S/C34H48N2O9/c1-7-36-16-31(17-45-29(38)19-10-8-9-11-22(19)35-18(2)37)13-12-24(42-4)33-21-14-20-23(41-3)15-32(39,25(21)26(20)43-5)34(40,30(33)36)28(44-6)27(31)33/h8-11,20-21,23-28,30,39-40H,7,12-17H2,1-6H3,(H,35,37) |
InChI Key |
NUXFDCYXMLVOFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C |
Origin of Product |
United States |
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